(9-Phenanthryl)methyl methacrylate
Overview
Description
(9-Phenanthryl)methyl methacrylate is a chemical compound with the molecular formula C19H16O2 and a molecular weight of 276.33 g/mol . It is known for its fluorescent properties and is used as a nanomaterial and fluorescent pigment . This compound is also utilized in coatings to enhance material properties .
Preparation Methods
The synthesis of (9-Phenanthryl)methyl methacrylate typically involves the esterification of methacrylic acid with (9-Phenanthryl)methanol . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(9-Phenanthryl)methyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers with unique properties.
Substitution Reactions: The phenanthryl group can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common reagents used in these reactions include radical initiators for polymerization, electrophiles for substitution reactions, and oxidizing or reducing agents for redox reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(9-Phenanthryl)methyl methacrylate has a wide range of scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers with unique optical and mechanical properties.
Biology: Its fluorescent properties make it useful in biological imaging and labeling.
Medicine: It can be used in the development of drug delivery systems and diagnostic tools.
Industry: The compound is used in coatings, adhesives, and other materials to enhance their properties.
Mechanism of Action
The mechanism of action of (9-Phenanthryl)methyl methacrylate is primarily related to its ability to undergo polymerization and its fluorescent properties . The phenanthryl group can interact with various molecular targets, and its fluorescence can be used to track and analyze these interactions . The pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
(9-Phenanthryl)methyl methacrylate is unique due to its combination of a methacrylate ester and a phenanthryl group . Similar compounds include:
Methyl methacrylate: A simpler ester without the phenanthryl group, commonly used in the production of poly(methyl methacrylate) (PMMA).
Phenanthrene derivatives: Compounds with similar aromatic structures but different functional groups.
The uniqueness of this compound lies in its specific combination of properties, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
phenanthren-9-ylmethyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c1-13(2)19(20)21-12-15-11-14-7-3-4-8-16(14)18-10-6-5-9-17(15)18/h3-11H,1,12H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCCBBCEVTUWBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1=CC2=CC=CC=C2C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350537 | |
Record name | (9-PHENANTHRYL)METHYL METHACRYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53223-82-8 | |
Record name | (9-PHENANTHRYL)METHYL METHACRYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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